molecular formula C6H12ClN B3363702 3-Chloro-cyclohexylamine CAS No. 1045859-81-1

3-Chloro-cyclohexylamine

Cat. No.: B3363702
CAS No.: 1045859-81-1
M. Wt: 133.62 g/mol
InChI Key: YZWGGFBANWSDLC-UHFFFAOYSA-N
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Description

3-Chloro-cyclohexylamine is an organic compound with the molecular formula C6H12ClN It is a derivative of cyclohexylamine, where one hydrogen atom on the cyclohexane ring is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrogenation of 3-Chloroaniline: One common method for preparing 3-Chloro-cyclohexylamine involves the hydrogenation of 3-chloroaniline. This reaction typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

    Amination of 3-Chlorocyclohexanol: Another method involves the amination of 3-chlorocyclohexanol using ammonia or an amine source. This reaction can be catalyzed by various metal catalysts, including nickel or cobalt.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of 3-chloroaniline due to its efficiency and scalability. The process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Chloro-cyclohexylamine can undergo oxidation reactions to form corresponding oximes or ketones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of cyclohexylamine by removing the chlorine atom. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium hydroxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanone oxime.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexylamines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-cyclohexylamine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Material Science: It is used in the development of new materials, including polymers and resins, due to its reactivity and ability to form stable compounds.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 3-Chloro-cyclohexylamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also interact with cellular receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: The parent compound without the chlorine substitution.

    3-Chloroaniline: The aromatic analog of 3-Chloro-cyclohexylamine.

    3-Chlorocyclohexanol: The alcohol analog of this compound.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

3-chlorocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWGGFBANWSDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-cyclohexylamine
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3-Chloro-cyclohexylamine
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Reactant of Route 6
3-Chloro-cyclohexylamine

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